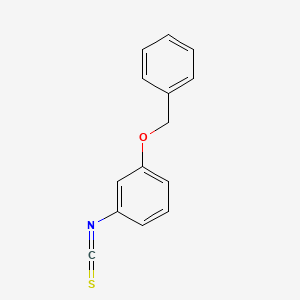
3-Amino-3-(4-tert-butylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to 3-Amino-3-(4-tert-butylphenyl)propanoic acid often involves versatile intermediates such as N-tert-butanesulfinyl imines, which are utilized in the asymmetric synthesis of amines, including alpha- and beta-amino acids (Ellman, Owens, & Tang, 2002). Another approach involves the synthesis from 3-(3-nitro benzoyl) propionate ether via a series of reactions including nitro reduction and carbonyl reduction (Yuan Guo-qing, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, particularly beta-amino acids, has been explored through DFT and ab initio methods. These studies provide insights into zwitterionic monomer and dimer structures, highlighting intra- and inter-H-bonds, which are crucial for understanding the molecular interactions and stability (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds are illustrated by their use in various synthetic applications, such as the solvent-free tert-butylation of phenol, demonstrating the active and selective catalytic capabilities of phenyl-amino sulfonic solid acid-MCM-41 complexes (Adam & Kueh, 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, of related compounds are fundamental for their application in synthesis and drug development. For instance, the synthesis of deuterium and tritium labelled analogs of kainic acid receptor agonists provides valuable information for pharmacological studies (Johansen et al., 1999).
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
3-Amino-3-(4-tert-butylphenyl)propanoic acid has been involved in metabolic studies of extremophilic organisms. Rimbault et al. (1993) identified various organic acids, including tert-butyldimethylsiyl derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon from deep-sea hydrothermal vents. This research provides insights into the metabolic pathways of extremophiles (Rimbault et al., 1993).
Safety in Food Contact Materials
A study by EFSA focused on the safety evaluation of a derivative of this compound, particularly when used in polyolefins in contact with food. The research concluded that the compound poses no safety concern for consumers under certain conditions, highlighting its potential use in food packaging materials (Flavourings, 2011).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been synthesized for potential medicinal applications. Patra et al. (2012) developed diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative. This research opens doors for the synthesis of complex structures in medicinal organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).
Enantioselective Synthesis
The enantioselective synthesis of amino acids and derivatives, including those related to this compound, is a significant area of study. For instance, Pajouhesh et al. (2000) described the synthesis of both enantiomers of a neuroexcitant related to this compound, showcasing the relevance of such studies in neuroscience research (Pajouhesh et al., 2000).
Analytical Chemistry
In analytical chemistry, this compound and its derivatives have been employed in various methodologies. Muskiet et al. (1981) developed a capillary gas-chromatographic method for determining tert-butyldimethylsilyl derivatives of this compound in urine. This method assists in diagnosing and monitoring patients with specific metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis, its mode of action would likely involve reacting with other compounds to form new chemical structures .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final compounds it is used to produce .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely be influenced by the properties of the final compounds it is used to produce .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
Like other chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
3-amino-3-(4-tert-butylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSIUCKEVJNGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344277 |
Source


|
| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282524-82-7 |
Source


|
| Record name | β-Amino-4-(1,1-dimethylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














